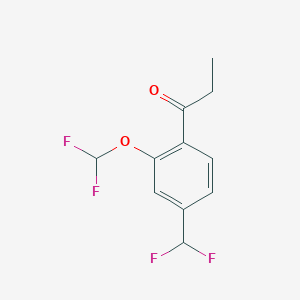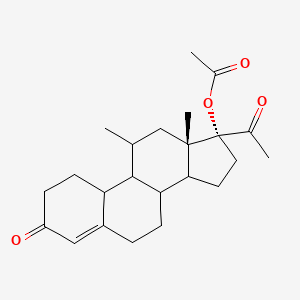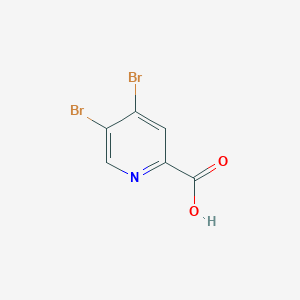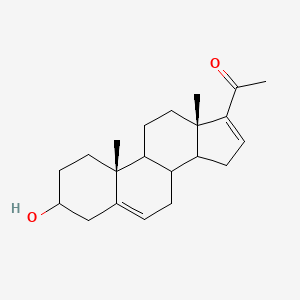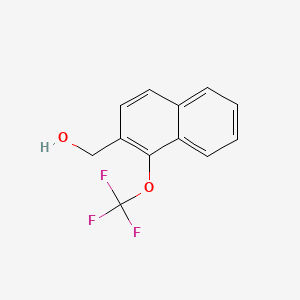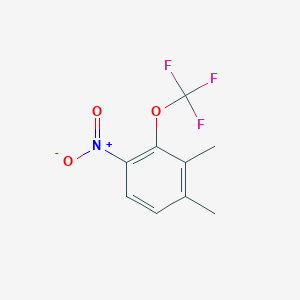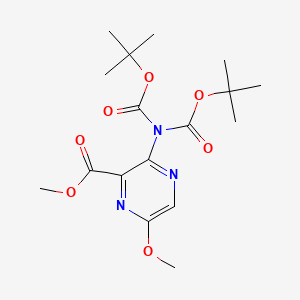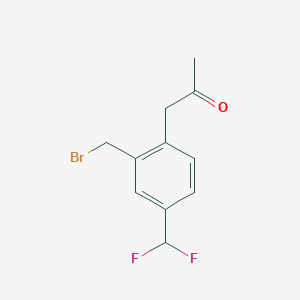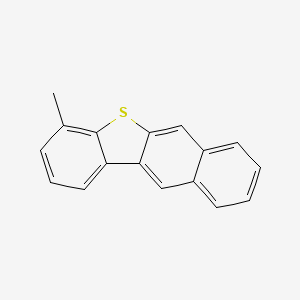
BENZO(b)NAPHTHO(2,3-d)THIOPHENE, 4-METHYL-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BENZO(b)NAPHTHO(2,3-d)THIOPHENE, 4-METHYL-: is an aromatic organic compound with a complex fused ring structure It consists of a benzene ring, a naphthalene ring, and a thiophene ring, with a methyl group attached to the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of BENZO(b)NAPHTHO(2,3-d)THIOPHENE, 4-METHYL- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials like 2-bromo-1-naphthaldehyde and 2-thiophenecarboxaldehyde can be used, followed by a series of reactions including Suzuki coupling, cyclization, and methylation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
化学反応の分析
Types of Reactions: BENZO(b)NAPHTHO(2,3-d)THIOPHENE, 4-METHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene or naphthalene rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
BENZO(b)NAPHTHO(2,3-d)THIOPHENE, 4-METHYL- has several applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Photonics: Employed in the development of materials with unique optical properties for use in lasers and other photonic devices.
Materials Science: Utilized in the synthesis of novel polymers and materials with enhanced mechanical and thermal properties
作用機序
The mechanism by which BENZO(b)NAPHTHO(2,3-d)THIOPHENE, 4-METHYL- exerts its effects is primarily through its interaction with molecular targets in organic electronic devices. The compound’s conjugated system allows for efficient charge transport, making it suitable for use in semiconductors. Additionally, its unique structure enables strong π-π interactions, which are crucial for the formation of stable thin films in electronic applications .
類似化合物との比較
BENZO(b)NAPHTHO(2,3-d)THIOPHENE: The parent compound without the methyl group.
BENZO(b)NAPHTHO(2,3-d)THIOPHENE, 7-METHYL-: A similar compound with the methyl group attached at a different position.
BENZOTHIOPHENE: A simpler structure with only a benzene and thiophene ring
Uniqueness: BENZO(b)NAPHTHO(2,3-d)THIOPHENE, 4-METHYL- is unique due to the specific positioning of the methyl group, which can influence its electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over material properties .
特性
CAS番号 |
36821-08-6 |
|---|---|
分子式 |
C17H12S |
分子量 |
248.3 g/mol |
IUPAC名 |
4-methylnaphtho[2,3-b][1]benzothiole |
InChI |
InChI=1S/C17H12S/c1-11-5-4-8-14-15-9-12-6-2-3-7-13(12)10-16(15)18-17(11)14/h2-10H,1H3 |
InChIキー |
YTNVYFJVEVMZDG-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C3=CC4=CC=CC=C4C=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


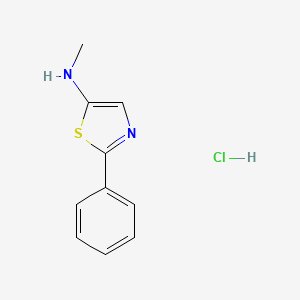
![3,3-Dimethyl-2-[(2-prop-2-enoxycyclopentyl)oxycarbonylamino]butanoic acid](/img/structure/B14060457.png)
